

Application Notes and Protocols: Cellular Uptake and Stability of *cis*-VZ185

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Compound of Interest

Compound Name: *cis*-VZ185

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Introduction

***cis*-VZ185** is the inactive (S)-hydroxy diastereoisomer of VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2] VZ185 functions by forming a ternary complex between the target protein (BRD7 or BRD9) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] In contrast, ***cis*-VZ185**, while retaining comparable binding affinity to the bromodomains of BRD7 and BRD9, is unable to recruit the VHL E3 ligase.[1] This critical difference renders ***cis*-VZ185** incapable of inducing protein degradation, establishing it as an essential negative control for in-cell and in vivo experiments aimed at validating the specific effects of VZ185-mediated protein degradation.[1]

These application notes provide a summary of the known cellular uptake and stability characteristics of ***cis*-VZ185**, along with detailed protocols for its use in cellular assays.

Physicochemical and Pharmacokinetic Properties

The stability and cellular permeability of ***cis*-VZ185** have been characterized, demonstrating its suitability for use in a variety of experimental settings. The following tables summarize key quantitative data for ***cis*-VZ185** in comparison to its active counterpart, VZ185.

Table 1: Physicochemical Properties of **cis-VZ185** and VZ185[4]

Property	cis-VZ185	VZ185
Molecular Weight (Da)	995.23	995.23
Calculated logP	5.0144	5.0144
CHI LogD @ pH 7.4	2.4	2.3
Aqueous Solubility (nephelometry) [μM]	79	85
PAMPA Permeability @ pH 7.4 Pe [nm/s]	0.36	0.01
PAMPA Recovery [%]	87	70

Table 2: In Vitro Stability of **cis-VZ185** and VZ185[4]

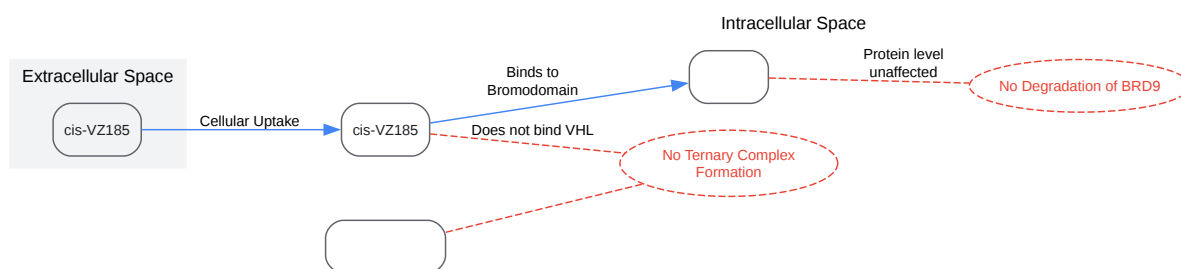
Assay	Species	cis-VZ185	VZ185
Microsomal Stability [mL/min/g liver]	Human	8.1	3.8
Mouse	2.4	1.2	
Plasma Stability T1/2 [min]	Human	>180	>180
Mouse	>180	>180	

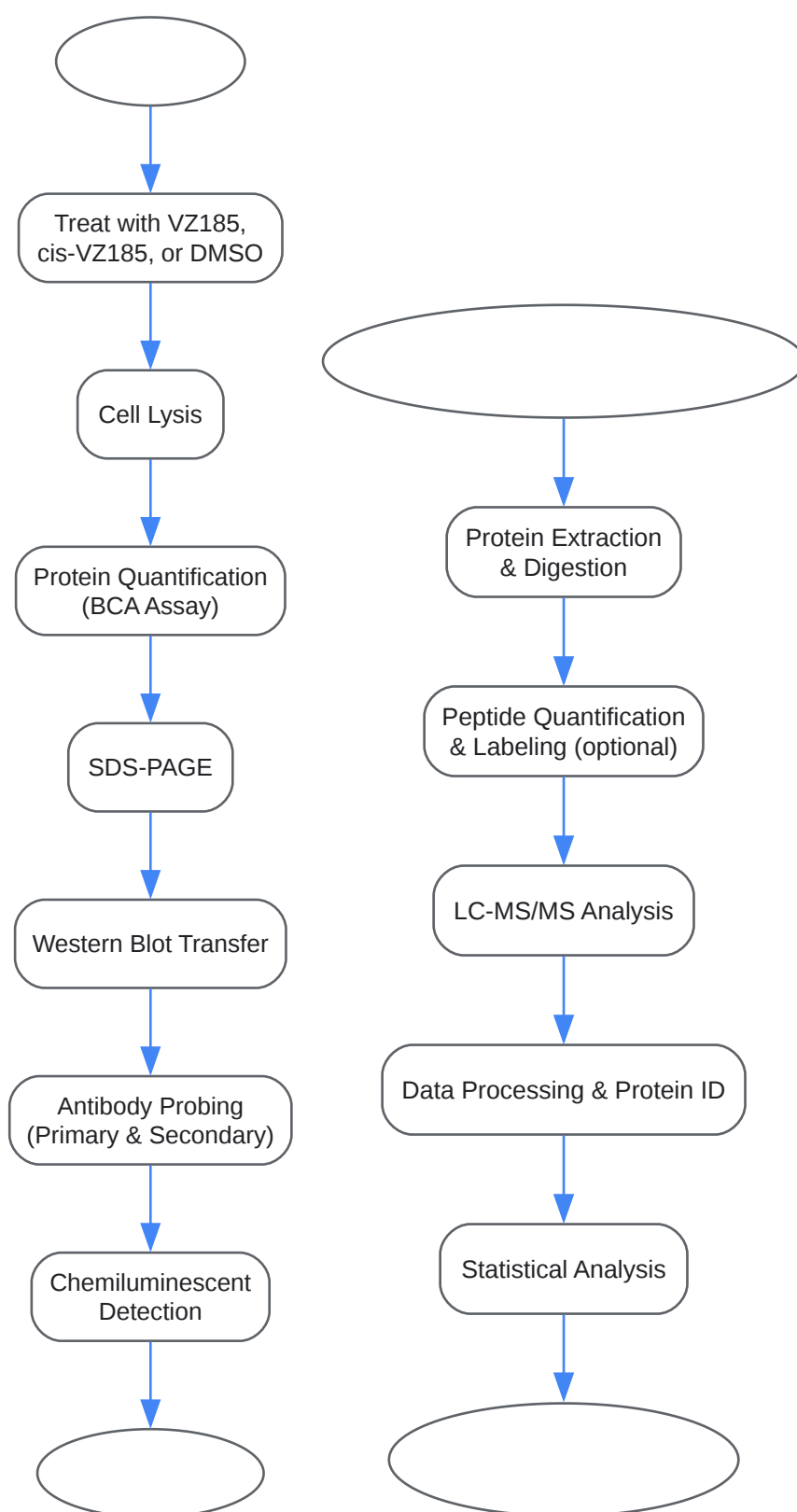
Cellular Uptake and Use as a Negative Control

While detailed mechanistic studies on the specific cellular uptake pathways of **cis-VZ185** are not extensively published, its use as a negative control in multiple cell-based assays confirms its ability to cross the cell membrane and reach intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) data suggests that **cis-VZ185** has low passive permeability.[3][4] Despite this, it is effectively used in cellular experiments at nanomolar

concentrations to control for off-target effects and to confirm that the observed degradation of BRD7 and BRD9 is a direct result of the VHL-recruiting activity of VZ185.[\[1\]](#)[\[3\]](#)

The primary application of **cis-VZ185** is to differentiate between the pharmacological effects of BRD7/9 bromodomain inhibition and the biological consequences of BRD7/9 protein degradation.





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